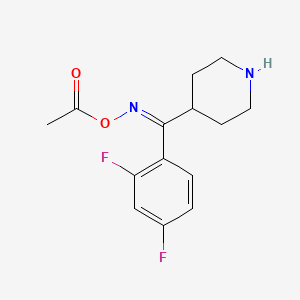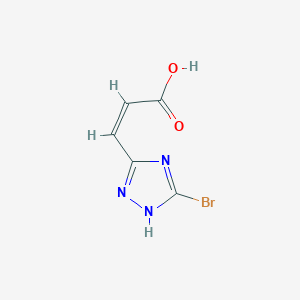
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Übersicht
Beschreibung
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, also known as (1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, is a chiral compound found in a variety of sources, including plants, fungi, and bacteria. It is a synthetic compound that is used in a variety of scientific applications, including drug synthesis, medical research, and other laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemo- and Diastereoselective Synthesis
- Ketalization Reactions: The compound is used in chemo- and diastereoselective cyclic ketalization reactions with phenylglyoxal. These reactions produce diastereomerically pure cyclic ketals under acid-catalyzed conditions. The structural details of one of these products have been determined through X-ray crystallography (Hu Xianming & R. Kellogg, 1997).
Catalysis and Reaction Mechanisms
- Carboxylation with CO2: Research shows that when esters of arylboronic acids with 2,2-dimethylpropane-1,3-diol are treated with a catalytic amount of [Rh(OH)(cod)]2 under certain conditions, they yield benzoic acid derivatives. This indicates the potential use of the compound in the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Kazutoshi Ukai et al., 2006).
- Asymmetric Reduction and Meerwein-Ponndorf-Verley Reaction: The compound is also used in asymmetric reduction and Meerwein-Ponndorf-Verley reactions of prochiral aromatic ketones. This has implications in creating enantiomerically enriched products (Hu Xianming & R. Kellogg, 2010).
Chemical Structure and Properties
- Crystal Structure Analysis: Studies have analyzed the crystal structure of various derivatives of the compound, providing insights into their chemical properties and potential applications in areas like insecticide development (T. P. Delacy & C. Kennard, 1972).
Miscellaneous Applications
- Enzymatic Process Development: The compound has been utilized in the development of practical enzymatic processes, like in the synthesis of chiral intermediates for pharmaceutical applications (Xiang Guo et al., 2017).
- NMR Spectroscopy Studies: Its characteristics have been studied using NMR spectroscopy, contributing to the understanding of molecular behavior in different solvents (J. Lomas, 2013).
Eigenschaften
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPERDYBIBNET-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



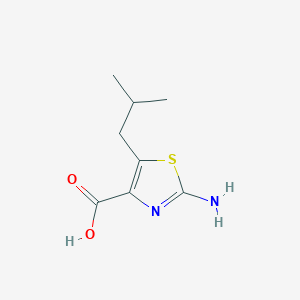
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
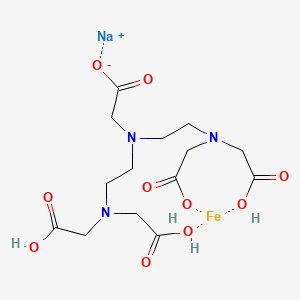
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
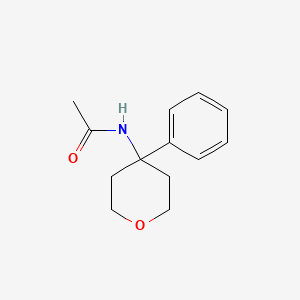
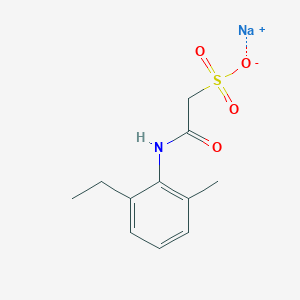

![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)
![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)
